4,5-Dibromo-1H-imidazole
Overview
Description
4,5-Dibromo-1H-imidazole is a useful research compound. Its molecular formula is C3H2Br2N2 and its molecular weight is 225.87 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
4,5-Dibromo-1H-imidazole derivatives have been studied for their corrosion inhibition properties. For instance, 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol (IM1), a derivative of this compound, exhibited significant corrosion inhibition efficiency on mild steel in acidic solutions. This derivative was synthesized using microwave irradiation and displayed high corrosion inhibition efficiency up to 96% (Prashanth et al., 2021).
Biological and Pharmacological Properties
The biological and pharmacological properties of 1,2,4,5-tetrasubstituted-1H-imidazole derivatives, a class including this compound, have been extensively researched. These derivatives show a range of activities, including antibacterial, antifungal, anticancer, antiviral, and antidiabetic properties (Ciofalo, 2019).
Solvent-free Synthesis
A solvent-free microwave-assisted method for synthesizing 2-substituted-4,5-di(2-furyl)-1H-imidazoles, related to this compound, has been developed. This method offers benefits like moderate to good yields, rapid reaction times, and environmental friendliness (Zhang et al., 2015).
Anion Recognition Properties
2-(2,4-Dibromophenol)-1H-imidazo[4,5-f][1,10] phenanthroline, a compound related to this compound, has been synthesized and studied for its anion recognition properties. This research is crucial for developing sensors and other analytical applications (Guan Xiao-mei, 2010).
Synthesis of Nitrogen-rich Compounds
Research on the synthesis of nitrogen-rich imidazole derivatives, including those based on this compound, has been conducted for potential applications in nitrogen-rich gas generators. These studies provide insights into the chemical properties and potential industrial applications of these compounds (Srinivas et al., 2014).
Antibacterial and Anticancer Activities
Some derivatives of this compound have been synthesized and evaluated for their antibacterial and anticancer activities. For example, a study on p-benzyl-substituted NHC–silver(I) acetate compounds derived from 4,5-di-p-diisopropylphenyl- or 4,5-di-p-chlorophenyl-1H-imidazole showed that these compounds have potential as antibacterial and anticancer agents (Streciwilk et al., 2014).
Spectroscopic Analysis and Molecular Docking
Imidazole derivatives related to this compound have been subjected to detailed spectroscopic analysis and molecular docking studies. These studies help in understanding their reactive properties, which is crucial for designing drugs and other functional materials (Thomas et al., 2018).
Synthesis of Bionanocomposites
Research on the use of graphene oxide–chitosan bionanocomposite for the synthesis of 2,4,5-trisubstituted imidazoles highlights the potential of this compound derivatives in green chemistry and nanotechnology (Maleki & Paydar, 2015).
Enantioselective Synthesis of α-Amino Acid Derivatives
1H-Imidazol-4(5H)-ones, a class including this compound, have been used as templates in the enantioselective synthesis of α-amino acid derivatives, indicating their significance in asymmetric synthesis and drug development (Etxabe et al., 2015).
Antiparasitic and Antibacterial Synthesis
A study on the one-pot synthesis of 2,4-disubstituted 5-nitroimidazoles from 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, related to this compound, demonstrated their potential antiparasitic and antibacterial properties, showcasing the compound's relevance in medicinal chemistry (Mathias et al., 2017).
Safety and Hazards
4,5-Dibromo-1H-imidazole is classified as dangerous. It has hazard statements H301-H315-H318-H335, indicating that it is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Mechanism of Action
Target of Action
4,5-Dibromo-1H-imidazole is a type of imidazole, which is a key component in functional molecules used in a variety of applications . . Imidazoles in general have been deployed in a wide range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Mode of Action
The synthesis of imidazoles often involves the formation of specific bonds during the formation of the imidazole . For instance, one method involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Biochemical Pathways
Imidazoles are known to be key components in functional molecules that are used in a diverse range of applications . Therefore, it can be inferred that the compound may interact with various biochemical pathways depending on its specific application.
Result of Action
Given the wide range of applications of imidazoles, it can be inferred that the compound may have diverse effects depending on its specific application .
Properties
IUPAC Name |
4,5-dibromo-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br2N2/c4-2-3(5)7-1-6-2/h1H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYYOBVDIRECDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177575 | |
Record name | 1H-Imidazole, 4,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2302-30-9 | |
Record name | 4,5-Dibromo-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2302-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole, 4,5-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002302309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 4,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-DIBROMOIMIDAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4,5-dibromo-1H-imidazole incorporated into the boron-based photosensitizer?
A1: The incorporation of bromine atoms into the imidazole ring is a strategy to enhance the photosensitizer's ability to generate singlet oxygen. Singlet oxygen is a highly reactive form of oxygen that can effectively kill bacteria and fungi. Halogenation, particularly bromination, is known to increase the rate of intersystem crossing []. This process is essential for efficient singlet oxygen generation as it governs the transition of the photosensitizer from an excited singlet state to a longer-lived triplet state. The longer-lived triplet state has a higher probability of interacting with ground-state oxygen and transferring energy to form singlet oxygen.
Q2: How was the singlet oxygen generation potential of the novel photosensitizer evaluated?
A2: The researchers employed a chemical method to assess singlet oxygen generation. They used a 440-nm LED lamp to excite the photosensitizer in the presence of 1,3-diphenylisobenzofuran (DPBF), a known singlet oxygen scavenger []. DPBF reacts rapidly and irreversibly with singlet oxygen, leading to a decrease in its absorbance. By monitoring the decrease in DPBF absorbance over time, the researchers could indirectly measure the amount of singlet oxygen generated by the photosensitizer. This method provides valuable insights into the photodynamic potential of the novel compound.
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